Ono-1301

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

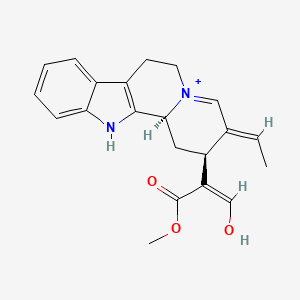

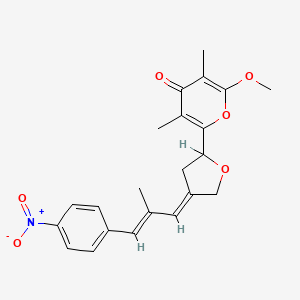

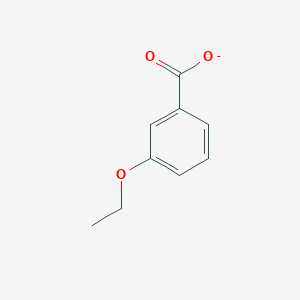

ONO-1301 is a novel long-acting prostacyclin agonist with thromboxane synthase inhibitory activity. It has been developed to mimic the effects of prostacyclin, a compound known for its vasodilatory, antiplatelet, and bronchodilatory properties. Unlike prostacyclin, this compound does not possess a five-membered ring or allylic alcohol in its molecular structure, making it more biologically and chemically stable .

Preparation Methods

Synthetic Routes and Reaction Conditions: ONO-1301 is synthesized through a series of chemical reactions that involve the incorporation of a 3-pyridin moiety and a carboxylic acid group. The preparation of this compound-loaded poly(lactide-co-glycolide) microspheres involves the oil-in-water emulsion/solvent evaporation method. This method ensures a sustained release of the compound over a period of about three weeks .

Industrial Production Methods: In industrial settings, this compound is produced by polymerizing the compound with poly-lactic and glycolic acid. The molecular weight of the polymer, the ratio of lactic to glycolic acid, and the particle size are adjusted to achieve the desired release profile .

Chemical Reactions Analysis

Types of Reactions: ONO-1301 undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a cytokine inducer and can initiate tissue repair in a variety of diseases .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include phosphate-buffered saline and ethanol. The reactions are typically carried out at physiological pH and temperature conditions .

Major Products Formed: The major products formed from the reactions involving this compound include endogenous prostaglandin I2 and prostaglandin E2. These products play a key role in the compound’s therapeutic effects .

Scientific Research Applications

ONO-1301 has a wide range of scientific research applications. It has been shown to improve pulmonary hypertension, pulmonary fibrosis, and cardiac infarction. Additionally, this compound has demonstrated neuroprotective effects in models of brain ischemia and has been used to treat nerve conduction velocity disorders in diabetic rats . The compound also shows promise in treating liver inflammation and fibrosis in non-alcoholic steatohepatitis model mice .

Mechanism of Action

ONO-1301 exerts its effects by binding to the prostaglandin I2 receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the upregulation of hepatocyte growth factor and vascular endothelial growth factor, which contribute to tissue repair and angiogenesis . The compound also inhibits thromboxane synthase, reducing the production of thromboxane A2 and thereby exerting antiplatelet effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ONO-1301 include other prostacyclin agonists such as beraprost sodium and iloprost. These compounds also mimic the effects of prostacyclin but differ in their molecular structures and stability .

Uniqueness: this compound is unique in its long-acting nature and its ability to inhibit thromboxane synthase. Unlike other prostacyclin agonists, this compound does not possess a five-membered ring or allylic alcohol, making it more stable and effective in various therapeutic applications .

Properties

Molecular Formula |

C26H24N2O4 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

2-[[5-[2-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid |

InChI |

InChI=1S/C26H24N2O4/c29-25(30)18-31-24-13-5-11-22-19(9-4-12-23(22)24)14-16-32-28-26(20-7-2-1-3-8-20)21-10-6-15-27-17-21/h1-3,5-11,13,15,17H,4,12,14,16,18H2,(H,29,30)/b28-26+ |

InChI Key |

WBBLIRPKRKYMTD-BYCLXTJYSA-N |

Isomeric SMILES |

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCO/N=C(\C3=CC=CC=C3)/C4=CN=CC=C4 |

Canonical SMILES |

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4 |

Synonyms |

(7,8-dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid ONO 1301 ONO-1301 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B1238225.png)

![[(1S,2S,3S,4S,5R,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1238234.png)

![(2R,3R,6R,7R,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B1238236.png)

![8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B1238240.png)

![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol](/img/structure/B1238241.png)